molecular formula C14H10F4N4OS B7534683 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

Katalognummer B7534683
Molekulargewicht: 358.32 g/mol
InChI-Schlüssel: JSUBNGSBIMWPDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors have emerged as promising therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.

Wirkmechanismus

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine selectively inhibits BTK by binding to its active site and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By blocking these pathways, 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine induces apoptosis and suppresses the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. It exhibits good pharmacokinetic properties, including high oral bioavailability, long half-life, and low clearance. In animal models, 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, as well as tumor growth inhibition and regression. It has also been shown to have immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines and increasing the activity of regulatory T-cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has several advantages as a research tool for studying B-cell signaling and function. It is a highly potent and selective BTK inhibitor, with good pharmacokinetic properties and favorable safety profile. It can be used in vitro and in vivo to study the effects of BTK inhibition on B-cell proliferation, survival, and function, as well as to evaluate its potential therapeutic applications in B-cell malignancies and autoimmune diseases. However, one limitation of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine is that it may not be suitable for studying BTK-independent signaling pathways, as it specifically targets BTK.

Zukünftige Richtungen

There are several future directions for research on 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine and its potential therapeutic applications. One direction is to further evaluate its safety and efficacy in clinical trials, particularly in combination with other agents or in specific patient populations. Another direction is to investigate its potential use in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cell activation and autoantibody production play a critical role. Additionally, research could focus on identifying biomarkers of response to BTK inhibition and developing strategies to overcome resistance to BTK inhibitors. Finally, further studies could explore the immunomodulatory effects of BTK inhibition and its potential use in modulating immune responses in various disease settings.

Synthesemethoden

The synthesis of 4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine involves a series of chemical reactions starting from commercially available starting materials. The key step is the coupling reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzene-1,3-diamine with 1-bromo-3-chloro-5-(4-(2-hydroxyethyl)piperazin-1-yl)benzene, followed by cyclization with thieno[2,3-d]pyrimidine-4-carbaldehyde. The final product is obtained after several purification steps and characterization by various analytical techniques.

Wissenschaftliche Forschungsanwendungen

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine has been extensively studied for its potential therapeutic applications in various B-cell malignancies and autoimmune diseases. Preclinical studies have demonstrated its efficacy in inhibiting B-cell receptor signaling, inducing apoptosis, and suppressing tumor growth in animal models of lymphoma and leukemia. Clinical trials are ongoing to evaluate its safety and efficacy in patients with relapsed or refractory B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Eigenschaften

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N4OS/c15-13(16)14(17,18)23-10-2-1-7(5-9(10)19)22-11-8-3-4-24-12(8)21-6-20-11/h1-6,13H,19H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBNGSBIMWPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=CSC3=NC=N2)N)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.